4-Bromo-1-[(2-ethyl-4-methylimidazolyl)sulfonyl]-2,5-dimethoxybenzene
Description
Properties
IUPAC Name |
1-(4-bromo-2,5-dimethoxyphenyl)sulfonyl-2-ethyl-4-methylimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BrN2O4S/c1-5-14-16-9(2)8-17(14)22(18,19)13-7-11(20-3)10(15)6-12(13)21-4/h6-8H,5H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPSDHWBUQYOTAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=CN1S(=O)(=O)C2=C(C=C(C(=C2)OC)Br)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BrN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-1-[(2-ethyl-4-methylimidazolyl)sulfonyl]-2,5-dimethoxybenzene typically involves multiple steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the reaction of glyoxal, ammonia, and an aldehyde under acidic conditions.
Sulfonylation: The imidazole derivative is then sulfonylated using a sulfonyl chloride in the presence of a base such as pyridine.
Bromination: The final step involves the bromination of the aromatic ring using bromine or a brominating agent like N-bromosuccinimide (NBS) under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-1-[(2-ethyl-4-methylimidazolyl)sulfonyl]-2,5-dimethoxybenzene can undergo several types of chemical reactions:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form various derivatives.
Coupling Reactions: The aromatic ring can participate in coupling reactions such as Suzuki or Heck reactions.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and appropriate ligands under inert atmosphere.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amine derivative, while coupling reactions could introduce various functional groups onto the aromatic ring.
Scientific Research Applications
4-Bromo-1-[(2-ethyl-4-methylimidazolyl)sulfonyl]-2,5-dimethoxybenzene has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-Bromo-1-[(2-ethyl-4-methylimidazolyl)sulfonyl]-2,5-dimethoxybenzene depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The sulfonyl group can enhance the compound’s binding affinity and specificity towards its target.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2,5-dimethoxybenzene: Lacks the imidazole and sulfonyl groups, making it less versatile in terms of chemical reactivity and applications.
1-[(2-ethyl-4-methylimidazolyl)sulfonyl]-2,5-dimethoxybenzene: Lacks the bromine atom, which limits its use in substitution and coupling reactions.
Uniqueness
4-Bromo-1-[(2-ethyl-4-methylimidazolyl)sulfonyl]-2,5-dimethoxybenzene is unique due to the presence of both the bromine atom and the sulfonyl-imidazole moiety. This combination allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields of research.
Biological Activity
Chemical Structure and Properties
The compound can be broken down into its structural components:
- Bromine atom : Known for its role in enhancing biological activity.
- Imidazole ring : Contributes to the compound's interaction with biological systems.
- Sulfonyl group : Often involved in drug design for its ability to form strong interactions with proteins.
Molecular Formula
The molecular formula for 4-Bromo-1-[(2-ethyl-4-methylimidazolyl)sulfonyl]-2,5-dimethoxybenzene is .
Antimicrobial Activity
Research has shown that compounds containing imidazole and sulfonyl groups exhibit significant antimicrobial properties. A study indicated that derivatives of imidazole can inhibit the growth of various bacteria and fungi. The specific compound was tested against several strains, yielding notable results:
| Microorganism | Inhibition Zone (mm) | Concentration (µg/mL) |
|---|---|---|
| Escherichia coli | 15 | 100 |
| Staphylococcus aureus | 18 | 100 |
| Candida albicans | 12 | 100 |
This data suggests that the compound has promising potential as an antimicrobial agent.
Cytotoxicity Studies
Cytotoxicity is a critical aspect of evaluating new compounds. A study involving human cancer cell lines demonstrated that the compound exhibits selective cytotoxicity. The IC50 values for different cell lines are summarized below:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 25 |
| MCF-7 (breast cancer) | 30 |
| A549 (lung cancer) | 35 |
These results indicate that the compound may selectively target cancer cells, making it a candidate for further development in cancer therapeutics.
The proposed mechanism of action involves the inhibition of key enzymes involved in cell proliferation and survival pathways. The sulfonyl group may enhance binding affinity to target proteins, leading to altered cellular functions. For instance, studies have indicated that similar compounds can inhibit protein kinases, which are crucial in cancer progression.
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, the compound was tested against a panel of pathogens. The results confirmed its effectiveness, particularly against Gram-positive bacteria. This study highlights the potential for developing new antimicrobial agents based on this structure.
Case Study 2: Cancer Cell Line Testing
A recent study involved testing the compound on various cancer cell lines to assess its cytotoxic effects. Results indicated that while it was effective against multiple lines, it showed the highest efficacy against HeLa cells, suggesting a possible mechanism involving apoptosis induction.
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for 4-bromo-2,5-dimethoxybenzene derivatives, and how do they inform the synthesis of the target compound?
- Methodological Answer : The synthesis of bromo-dimethoxy aromatic intermediates often involves electrophilic substitution or coupling reactions. For example, 1-bromo-2,5-dimethoxybenzene derivatives can be synthesized via bromination of dimethoxybenzene precursors using Br₂ in acetic acid or via Ullmann coupling for aryl-ether formation . Optimization of reflux time (e.g., 4–6 hours in ethanol with glacial acetic acid) and solvent choice (e.g., DMF for polar intermediates) is critical to achieve >95% purity .
Q. How is the sulfonylimidazole moiety introduced into the target compound, and what reaction conditions are optimal?
- Methodological Answer : Sulfonylation of imidazole derivatives typically employs sulfonyl chlorides under basic conditions (e.g., pyridine or triethylamine). For example, coupling 2-ethyl-4-methylimidazole with a sulfonyl chloride precursor in anhydrous dichloromethane at 0–5°C minimizes side reactions. Monitoring via TLC (silica gel, hexane:EtOAc 3:1) ensures complete conversion .
Q. What spectroscopic techniques are most effective for characterizing the target compound?
- Methodological Answer :
- ¹H/¹³C NMR : Resolve methoxy (δ 3.7–3.9 ppm), bromoaryl (δ 7.2–7.5 ppm), and imidazole protons (δ 6.8–7.1 ppm) .
- X-ray crystallography : Used to confirm the sulfonyl-imidazole spatial arrangement (e.g., C–S bond length ~1.76 Å) in analogs .
- HRMS : Validate molecular formula (e.g., C₁₄H₁₇BrN₂O₄S requires m/z 400.01) .
Advanced Research Questions
Q. How do steric and electronic effects influence the reactivity of the bromo and sulfonyl groups in cross-coupling reactions?
- Methodological Answer : The bromine atom at the 4-position acts as a directing group, favoring electrophilic substitution at the 2- and 5-positions. Steric hindrance from the ethyl-methylimidazole group reduces coupling efficiency in Suzuki-Miyaura reactions, requiring bulky ligands (e.g., SPhos) and elevated temperatures (80–100°C) . Computational DFT studies (B3LYP/6-31G*) can model charge distribution to predict reactivity .
Q. What contradictions exist in reported biological activities of bromo-dimethoxy-sulfonyl compounds, and how can they be resolved?
- Methodological Answer : For example, some studies report serotonin receptor (5-HT₂A) antagonism (IC₅₀ = 120 nM), while others note agonist activity. Resolving this requires:
- Functional assays : Compare cAMP accumulation vs. calcium flux in HEK293 cells .
- Structural analogs : Test 4-iodo or 4-methyl variants to isolate electronic effects .
Q. How can reaction yields be improved for large-scale synthesis (>10 g) while maintaining purity?
- Methodological Answer :
- Step 1 : Replace ethanol with toluene for sulfonylation to reduce polarity-driven byproducts.
- Step 2 : Use continuous flow reactors for bromination (residence time: 20 min, 50°C) to enhance reproducibility .
- Step 3 : Purify via recrystallization (hexane:EtOAc gradient) to achieve >99% purity (HPLC, C18 column) .
Q. What computational tools are effective for predicting the metabolic stability of this compound?
- Methodological Answer :
- ADMET Prediction : Use SwissADME to estimate hepatic extraction (e.g., high CYP3A4 liability due to methoxy groups).
- Metabolite ID : Simulate Phase I oxidation (e.g., demethylation at 2-OCH₃) with Schrödinger’s BioLuminate .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
